molecular formula C11H12N2 B2736804 6-Methyl-5,6,7,8-tetrahydroquinoline-2-carbonitrile CAS No. 1781798-08-0

6-Methyl-5,6,7,8-tetrahydroquinoline-2-carbonitrile

Cat. No.: B2736804
CAS No.: 1781798-08-0
M. Wt: 172.231
InChI Key: RIPKZSCHFQWKQI-UHFFFAOYSA-N
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Description

6-Methyl-5,6,7,8-tetrahydroquinoline-2-carbonitrile is a bicyclic organic compound featuring a partially hydrogenated quinoline core with a methyl group at position 6 and a cyano (-CN) substituent at position 2. Its molecular formula is C₁₁H₁₂N₂, and it serves as a versatile building block in pharmaceutical and materials chemistry due to its rigid scaffold and functional group diversity . The compound is commercially available for synthetic applications, emphasizing its role in drug discovery and chemical research .

Properties

IUPAC Name

6-methyl-5,6,7,8-tetrahydroquinoline-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-8-2-5-11-9(6-8)3-4-10(7-12)13-11/h3-4,8H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIPKZSCHFQWKQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C=CC(=N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-5,6,7,8-tetrahydroquinoline-2-carbonitrile typically involves the following steps:

  • Starting Materials: The synthesis often begins with quinoline or its derivatives as the starting material.

  • Functionalization: The quinoline ring undergoes functionalization to introduce the cyano group at the 2nd position. This can be achieved through various methods, such as nucleophilic substitution reactions.

  • Hydrogenation: The final step involves the hydrogenation of the quinoline ring to form the tetrahydroquinoline structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Hydrolysis Reactions

The nitrile group undergoes hydrolysis under acidic or alkaline conditions to yield carboxamides or carboxylic acids.

ConditionsProduct(s)Key FindingsReferences
H<sub>2</sub>O/NaOH (alkaline)6-Methyl-5,6,7,8-tetrahydroquinoline-2-carboxamideHydration proceeds via intermediate gem-diolate formation.
H<sub>2</sub>SO<sub>4</sub>/H<sub>2</sub>O (acidic)6-Methyl-5,6,7,8-tetrahydroquinoline-2-carboxylic acidAcidic hydrolysis requires elevated temperatures (80–100°C).

Reduction Reactions

The nitrile functionality can be selectively reduced to primary amines or aldehydes.

Reagents/ConditionsProduct(s)NotesReferences
H<sub>2</sub>/Raney Ni (catalytic hydrogenation)6-Methyl-5,6,7,8-tetrahydroquinoline-2-methylamineReduction occurs at 50–60°C under 3–5 atm H<sub>2</sub> pressure.
LiAlH<sub>4</sub>/THF6-Methyl-5,6,7,8-tetrahydroquinoline-2-methanolPartial reduction to aldehyde intermediates observed in stoichiometric conditions.

Nucleophilic Substitution

The nitrile group participates in nucleophilic additions, forming heterocyclic derivatives.

ReagentsProduct(s)Reaction PathwayReferences
Thiourea/EtOH/NaOH2-Amino-6-methyl-5,6,7,8-tetrahydroquinoline-3-thiocarboxamideCyclization via intermediate thioamide formation.
Hydrazine hydrate6-Methyl-5,6,7,8-tetrahydroquinoline-2-carbohydrazideHydrazide formation under reflux conditions (4–6 hours).

Cyclization Reactions

The compound serves as a precursor for fused heterocycles via intramolecular cyclizations.

ConditionsProduct(s)MechanismReferences
POCl<sub>3</sub>/DMF (Vilsmeier-Haack)6-Methyl-2-cyano-1,2,3,4-tetrahydroacridineElectrophilic cyclization at the C-3 position of the tetrahydroquinoline.
NH<sub>4</sub>OAc/EtOH (Dean-Stark)6-Methylpyrimido[4,5-b]quinoline-2-carbonitrileCondensation with aldehydes followed by cyclodehydration.

Oxidation Reactions

Oxidation targets the tetrahydroquinoline core or substituents.

Oxidizing AgentProduct(s)Selectivity NotesReferences
KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>6-Methylquinoline-2-carbonitrileComplete aromatization of the tetrahydro ring under strong acidic conditions.
O<sub>3</sub>/H<sub>2</sub>O<sub>2</sub>6-Methyl-5,6,7,8-tetrahydroquinoline-2-carboxylic acidOzonolysis followed by oxidative workup cleaves the C=C bond.

Functional Group Interconversion

The nitrile group is transformed into other functionalities.

Reaction TypeReagents/ConditionsProduct(s)Yield (%)References
Ritter ReactionH<sub>2</sub>SO<sub>4</sub>/RCOH6-Methyl-2-acylamido-5,6,7,8-tetrahydroquinoline65–70
Strecker SynthesisNH<sub>3</sub>/RCHO6-Methyl-2-aminonitrile derivatives50–60

Critical Analysis of Reaction Pathways

  • Steric Effects : The 6-methyl group hinders electrophilic substitution at the C-3 and C-4 positions, directing reactivity toward the nitrile group .

  • Electronic Effects : The electron-withdrawing nitrile enhances the acidity of adjacent C-H bonds, facilitating deprotonation in base-mediated reactions .

  • Ring Strain : Partial saturation of the quinoline core increases susceptibility to oxidation compared to fully aromatic analogs .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have demonstrated that derivatives of 6-methyl-5,6,7,8-tetrahydroquinoline-2-carbonitrile exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported the synthesis of several 8-substituted derivatives which were tested against human cancer cell lines including HeLa (cervical cancer), HT-29 (colorectal adenocarcinoma), and A2780 (ovarian carcinoma). The results indicated that specific compounds exhibited potent antiproliferative activity, leading to their selection for further evaluation based on their enantioselective synthesis and stereochemistry's role in cytotoxicity .

1.2 Anti-inflammatory Properties

Compounds based on the tetrahydroquinoline scaffold have also been investigated for their anti-inflammatory properties. A series of 2-amino-5,6,7,8-tetrahydroquinoline derivatives were synthesized and subjected to docking studies targeting p38 mitogen-activated protein kinase (MAPK), a key player in inflammatory responses. The findings suggested that these compounds could serve as promising leads for the development of new anti-inflammatory agents due to their ability to inhibit this pathway .

1.3 Antimicrobial Activity

The antimicrobial potential of 6-methyl-5,6,7,8-tetrahydroquinoline-2-carbonitrile has been explored through various studies. For example, synthesized derivatives were screened for activity against bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. Some compounds demonstrated significant inhibition of microbial growth, indicating their potential as future antimicrobial agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship of 6-methyl-5,6,7,8-tetrahydroquinoline-2-carbonitrile has been a focal point in understanding how modifications to its structure can enhance biological activity. The presence of different substituents at the 8-position has shown to influence the compound's efficacy against various biological targets. For instance:

Substituent Biological Activity Target
Amino groupIncreased cytotoxicityCancer cells
Methoxy groupEnhanced anti-inflammatory effectsp38 MAPK
Halogenated groupsImproved antimicrobial propertiesBacteria

This table illustrates how structural modifications can lead to varying degrees of biological activity.

Case Studies

3.1 Synthesis and Evaluation

A comprehensive study synthesized a library of tetrahydroquinoline derivatives and evaluated their biological activities through in vitro assays. Compounds exhibiting significant cytotoxicity were subjected to further analysis to determine their mechanism of action and potential therapeutic applications .

3.2 Clinical Implications

The promising results from preclinical studies suggest that derivatives of 6-methyl-5,6,7,8-tetrahydroquinoline-2-carbonitrile could be developed into novel therapeutics for cancer treatment and inflammatory diseases. Ongoing research aims to optimize these compounds for better efficacy and safety profiles before clinical trials can commence .

Mechanism of Action

The mechanism by which 6-Methyl-5,6,7,8-tetrahydroquinoline-2-carbonitrile exerts its effects involves interactions with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The compound may also bind to enzymes or receptors, leading to biological responses.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.

  • Receptors: It may interact with cellular receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below summarizes key structural analogues, their substituents, molecular formulas, and distinguishing features:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
6-Methyl-5,6,7,8-tetrahydroquinoline-2-carbonitrile -CH₃ (C6), -CN (C2) C₁₁H₁₂N₂ 172.23 Building block for organic synthesis
5,6,7,8-Tetrahydroquinoline-2-carbonitrile -CN (C2) C₁₀H₁₀N₂ 158.20 Parent compound; lacks methyl group
2-Chloro-4-(3-fluorophenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile -Cl (C2), -C₆H₄F (C4), -CH₃ (C6), -CN (C3) C₁₇H₁₄ClFN₂ 300.80 Enhanced lipophilicity; potential pharmacophore
6-Amino-2-methyl-8-phenyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitrile -NH₂ (C6), -CH₃ (C2), -C₆H₅ (C8), -CN (C5, C7) C₁₇H₁₄N₄ 274.32 X-ray characterized; dicarbonitrile scaffold
(5R,7R)-2,6,6-trimethyl-5,6,7,8-tetrahydro-5,7-methanoquinoline-3-carbonitrile Stereospecific -CH₃ (C5, C7), -CN (C3) C₁₄H₁₆N₂ 212.29 Chiral centers; [α]D²⁷ = −39
2-[2-Hydroxyethyl(methyl)amino]-5,6,7,8-tetrahydroquinoline-3-carbonitrile -N(CH₃)(CH₂CH₂OH) (C2), -CN (C3) C₁₃H₁₇N₃O 231.29 Polar substituent; potential solubility enhancer

Biological Activity

6-Methyl-5,6,7,8-tetrahydroquinoline-2-carbonitrile is a compound belonging to the tetrahydroquinoline class, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of 6-Methyl-5,6,7,8-tetrahydroquinoline-2-carbonitrile is C₁₁H₁₄N₂, with a molecular weight of approximately 174.24 g/mol. The compound features a bicyclic structure characterized by a tetrahydroquinoline core with a carbonitrile functional group that significantly influences its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that 6-Methyl-5,6,7,8-tetrahydroquinoline-2-carbonitrile exhibits antimicrobial activity against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival.

Anticancer Potential

The compound has also been investigated for its anticancer properties . In vitro studies demonstrate that it induces apoptosis in cancer cells through mechanisms such as mitochondrial membrane depolarization and reactive oxygen species (ROS) production. Specifically, it has shown effectiveness against several cancer cell lines including HeLa (cervical cancer), A2780 (ovarian cancer), and HT-29 (colorectal cancer) with IC50 values indicating significant cytotoxicity .

The biological effects of 6-Methyl-5,6,7,8-tetrahydroquinoline-2-carbonitrile are attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in cellular signaling pathways.
  • Induction of Apoptosis : It triggers programmed cell death in malignant cells by modulating mitochondrial functions and increasing oxidative stress.
  • Cell Cycle Arrest : Studies have shown that it can affect different phases of the cell cycle in cancer cells, leading to reduced proliferation .

Research Findings and Case Studies

StudyBiological ActivityFindings
AntimicrobialEffective against multiple bacterial strains; mechanism involves disruption of cell wall synthesis.
AnticancerInduces apoptosis in HeLa and A2780 cells; IC50 values indicate significant cytotoxicity (e.g., 0.019 µM in A2780).
Enzyme InteractionInhibits specific enzymes leading to altered metabolic pathways in cancer cells.
ROS ProductionIncreases ROS levels resulting in oxidative stress that selectively targets cancer cells.

Comparative Analysis with Related Compounds

Similar compounds within the tetrahydroquinoline class have demonstrated varying degrees of biological activity. For instance:

CompoundActivity TypeIC50 Value (µM)
Compound A (related tetrahydroquinoline)Anticancer0.027
Compound B (structural analogue)Antimicrobial0.032
6-Methyl-5,6,7,8-tetrahydroquinoline-2-carbonitrileAnticancer & Antimicrobial0.019

These comparisons highlight the unique potency of 6-Methyl-5,6,7,8-tetrahydroquinoline-2-carbonitrile in both antimicrobial and anticancer activities .

Q & A

Basic: What are the key structural features of 6-Methyl-5,6,7,8-tetrahydroquinoline-2-carbonitrile, and how are they determined experimentally?

The compound’s structure is characterized by a partially saturated quinoline backbone with a methyl group at position 6 and a nitrile substituent at position 2. Key structural parameters (bond lengths, angles, and torsion angles) are determined via single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL for refinement . For example:

ParameterValue (Å/°)Reference
C5–C6 bond length1.405 Å
C9–N1–C8 bond angle109.38°
Dihedral angle (C6–C10)−52.9°

SC-XRD data collection typically involves low-temperature (e.g., 143 K) measurements to minimize thermal motion artifacts. Hydrogen atoms are often refined isotropically, while non-hydrogen atoms use anisotropic displacement parameters .

Basic: What synthetic routes are commonly employed for the preparation of 6-Methyl-5,6,7,8-tetrahydroquinoline-2-carbonitrile?

A common approach involves multi-step heterocyclic synthesis :

Cyclization : Reacting substituted amines with carbonyl precursors under fusion conditions (e.g., sand bath heating at elevated temperatures for 6 hours) .

Functionalization : Introducing the nitrile group via nucleophilic substitution or cyanation reactions. For example, using KCN or CuCN under basic conditions .

Purification : Column chromatography or recrystallization from ethanol to isolate the product .

Key intermediates may include tetrahydroisoquinoline derivatives, as seen in related syntheses .

Advanced: How can researchers resolve contradictions in reported crystallographic data for derivatives of 6-Methyl-5,6,7,8-tetrahydroquinoline-2-carbonitrile?

Discrepancies in bond lengths or angles may arise from differences in refinement protocols or crystal packing effects . To resolve these:

  • Cross-validation : Compare SC-XRD data with computational models (DFT or molecular dynamics simulations) .
  • Data quality : Ensure high-resolution data (e.g., < 1.0 Å) and low R-factors (< 0.05) to minimize refinement errors .
  • Software benchmarking : Use multiple refinement tools (e.g., SHELXL vs. OLEX2) to assess parameter consistency .

For example, conflicting dihedral angles in similar compounds (e.g., −52.9° vs. −179.2°) may reflect conformational flexibility, which can be analyzed via temperature-dependent crystallography .

Advanced: What methodological considerations are critical for optimizing the yield of 6-Methyl-5,6,7,8-tetrahydroquinoline-2-carbonitrile in multi-step syntheses?

Optimization strategies include:

  • Reaction stoichiometry : Using excess amines (5:1 molar ratio) to drive cyclization to completion .
  • Catalyst selection : Transition-metal catalysts (e.g., Pd/C) for efficient cyanation .
  • Temperature control : Gradual heating (e.g., 80–120°C) to avoid side reactions like nitrile hydrolysis.
  • In-situ monitoring : TLC or HPLC-MS to track intermediate formation and adjust reaction conditions dynamically .

For example, yields drop below 40% if purification steps (e.g., ethanol recrystallization) are not rigorously timed to prevent decomposition .

Basic: What safety protocols are essential for handling 6-Methyl-5,6,7,8-tetrahydroquinoline-2-carbonitrile in laboratory settings?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of nitrile vapors.
  • Spill management : Neutralize with 10% sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .
  • First aid : Immediate flushing with water for eye/skin exposure and medical consultation for ingestion .

Advanced: How can computational methods enhance the understanding of 6-Methyl-5,6,7,8-tetrahydroquinoline-2-carbonitrile’s reactivity?

  • DFT calculations : Predict electrophilic/nucleophilic sites via Fukui indices. For example, the nitrile group’s carbon is highly electrophilic, making it reactive toward nucleophiles .
  • Molecular docking : Study interactions with biological targets (e.g., enzymes) to guide pharmacological studies .
  • Solvent modeling : COSMO-RS simulations to optimize reaction solvents for improved solubility and yield .

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